

# Spectroscopic Profile of 9H-Carbazol-3-amine: A Technical Overview

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## Compound of Interest

Compound Name: 9H-Carbazol-3-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **9H-Carbazol-3-amine**. Due to the limited availability of comprehensive, publicly accessible experimental data for **9H-Carbazol-3-amine**, this document presents a summary of available data, supplemented with data from closely related derivatives to provide a representative spectroscopic profile. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in drug development and chemical synthesis.

## Spectroscopic Data Summary

While complete experimental spectra for **9H-Carbazol-3-amine** are not readily available in public repositories, data from its derivatives offer valuable insights into the expected spectroscopic characteristics. The following tables summarize the available and representative spectroscopic data for **9H-Carbazol-3-amine** and its analogues.

### Table 1: Mass Spectrometry Data

The mass spectrum of a molecule provides information about its molecular weight and fragmentation pattern. For **9H-Carbazol-3-amine**, the molecular weight is 182.22 g/mol .<sup>[1]</sup> The NIST Mass Spectrometry Data Center provides GC-MS data for **9H-Carbazol-3-amine**, showing a molecular ion peak (M<sup>+</sup>) at m/z 182.<sup>[1]</sup>

Compound	Molecular Formula	Molecular Weight ( g/mol )	Key Mass Fragments (m/z)	Source
9H-Carbazol-3-amine	C <sub>12</sub> H <sub>10</sub> N <sub>2</sub>	182.22	182, 181, 183	PubChem[1]
9-ethyl-9H-carbazol-3-amine	C <sub>14</sub> H <sub>14</sub> N <sub>2</sub>	210.27	210, 195, 181	NIST WebBook[2]

## Table 2: <sup>1</sup>H NMR Spectral Data of Carbazole Derivatives

Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The following data for carbazole derivatives illustrate typical chemical shifts for protons in similar chemical environments.

Compound	Solvent	Chemical Shift (δ, ppm) and Multiplicity
3-acetyl-9-ethyl carbazole	CDCl <sub>3</sub>	1.40 - 1.47 (t, 3H, -CH <sub>3</sub> ), 4.34 - 4.42 (q, 2H, -CH <sub>2</sub> ), 7.19 - 8.12 (m, 7H, Ar-H), 2.0 - 2.5 (s, 3H, -COCH <sub>3</sub> )[3]
(9H-Carbazol-9-yl)propyl-initiated polybutadiene	CDCl <sub>3</sub>	Representative aromatic protons of the carbazole moiety appear in the range of 7.0-8.5 ppm.[4]

## Table 3: <sup>13</sup>C NMR Spectral Data of Carbazole Derivatives

Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Below is representative data for a carbazole derivative.

Compound	Solvent	Chemical Shift ( $\delta$ , ppm)
3-(9H-carbazol-9-yl)propanehydrazide derivative	DMSO-d <sub>6</sub>	Aromatic carbons typically appear in the range of 109-141 ppm.[5]

## Table 4: IR Spectroscopy Data of Carbazole Derivatives

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The table below shows characteristic IR absorption bands for carbazole derivatives.

Compound	Sample Prep.	Characteristic Absorption Bands (cm <sup>-1</sup> )	Functional Group
9-ethyl carbazole	KBr disk	3051 (str), 1600-1620 (str)	C-H (aromatic), C=C (aromatic)[3]
1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol	Not specified	3240 (exp), 3110 (exp), 2910 (exp)	O-H, C-H (aromatic), C-H (aliphatic)[6]

## Experimental Protocols

The following sections describe generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are based on common practices for the characterization of carbazole derivatives.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube.
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 300 or 400 MHz NMR spectrometer.[3][7]
- **Data Acquisition:**

- $^1\text{H}$  NMR: A standard pulse sequence is used to acquire the proton spectrum.
- $^{13}\text{C}$  NMR: A proton-decoupled pulse sequence is used to acquire the carbon spectrum.
- Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak.

## Mass Spectrometry (MS)

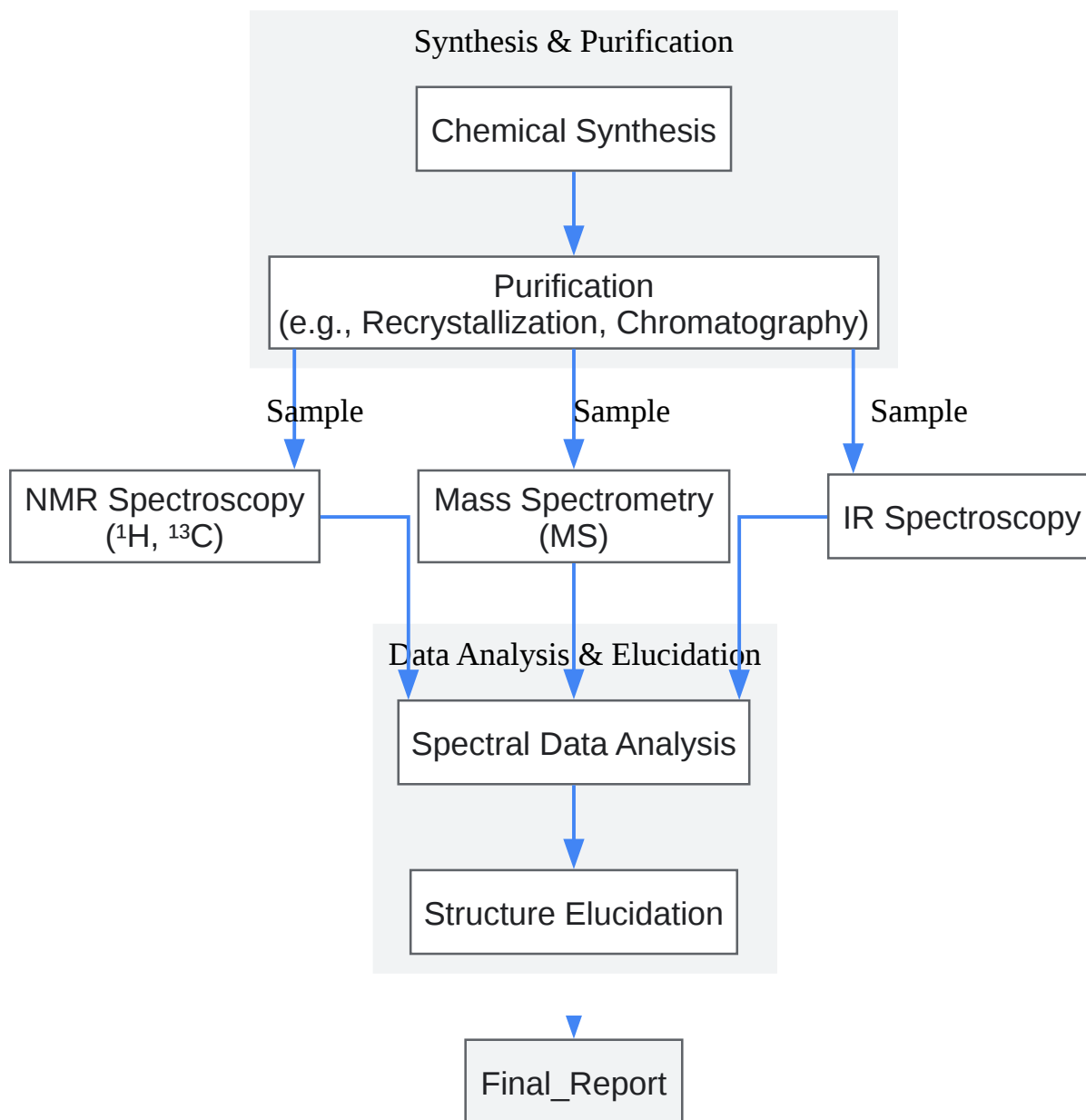
- Sample Introduction: The sample is introduced into the mass spectrometer, often after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Electron Ionization (EI) is a common method for GC-MS, where the sample molecules are bombarded with a high-energy electron beam.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.
- Detection: An electron multiplier or similar detector records the abundance of each ion.

## Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, a common method is to prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.<sup>[3]</sup>
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- Data Acquisition: The sample is placed in the path of an infrared beam, and the absorbance of infrared radiation at different frequencies is measured. The data is typically collected over a range of  $4000\text{--}400\text{ cm}^{-1}$ .

## Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.



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